N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a complex structure with both aromatic and sulfonamide functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Ethanesulfonamide Backbone: This can be achieved by reacting ethanesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Phenyl Groups: The phenyl groups can be introduced through nucleophilic aromatic substitution reactions. For instance, 2,3-dimethylphenylamine can be reacted with 4-ethylphenol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalyst Optimization: Using more efficient catalysts to speed up the reaction and reduce costs.
Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-2-(4-methylphenoxy)ethanesulfonamide: Similar structure but with a methyl group instead of an ethyl group.
N-(2,3-dimethylphenyl)-2-(4-isopropylphenoxy)ethanesulfonamide: Contains an isopropyl group instead of an ethyl group.
Uniqueness
N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both 2,3-dimethylphenyl and 4-ethylphenoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-4-16-8-10-17(11-9-16)22-12-13-23(20,21)19-18-7-5-6-14(2)15(18)3/h5-11,19H,4,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKUETIRVRJASE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=CC(=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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